molecular formula C7H16N2O2 B12821147 2-Amino-5-(dimethylamino)pentanoic acid

2-Amino-5-(dimethylamino)pentanoic acid

Cat. No.: B12821147
M. Wt: 160.21 g/mol
InChI Key: UGQZFFGZKJEVIY-UHFFFAOYSA-N
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Description

(2S)-2-amino-5-(dimethylamino)pentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group at the second carbon and a dimethylamino group at the fifth carbon of the pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-5-(dimethylamino)pentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as (2S)-2-amino-5-bromopentanoic acid, with dimethylamine. The reaction typically requires a base, such as sodium hydroxide, and is carried out in an aqueous or organic solvent under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of (2S)-2-amino-5-(dimethylamino)pentanoic acid may involve large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise control of reaction parameters, and efficient purification techniques to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-amino-5-(dimethylamino)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids.

Scientific Research Applications

(2S)-2-amino-5-(dimethylamino)pentanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5-(dimethylamino)pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of specific biochemical pathways. The dimethylamino group may enhance its binding affinity and specificity towards certain targets, influencing its overall biological activity.

Comparison with Similar Compounds

  • (2S)-2-amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid
  • (2S)-5-[(E)-[amino(dimethylamino)methylidene]amino]-2-[(ethoxycarbonyl)amino]pentanoic acid

Comparison: Compared to similar compounds, (2S)-2-amino-5-(dimethylamino)pentanoic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

2-amino-5-(dimethylamino)pentanoic acid

InChI

InChI=1S/C7H16N2O2/c1-9(2)5-3-4-6(8)7(10)11/h6H,3-5,8H2,1-2H3,(H,10,11)

InChI Key

UGQZFFGZKJEVIY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(C(=O)O)N

Origin of Product

United States

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